molecular formula C18H14ClFN2O3S2 B2621559 N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895472-20-5

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

カタログ番号: B2621559
CAS番号: 895472-20-5
分子量: 424.89
InChIキー: CJDDIBAYFKCUME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, also known as CTP-499, is a novel compound that has shown promising results in preclinical studies for the treatment of chronic kidney disease (CKD). CTP-499 is a small molecule that targets multiple pathways involved in the pathogenesis of CKD.

作用機序

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide targets multiple pathways involved in the pathogenesis of CKD. This compound has been shown to inhibit the activity of the enzyme 12/15-lipoxygenase (12/15-LOX), which is involved in the production of inflammatory mediators and oxidative stress. This compound also inhibits the activity of the enzyme aldose reductase, which is involved in the production of advanced glycation end products (AGEs) and oxidative stress. Additionally, this compound has been shown to increase the expression of the antioxidant enzyme heme oxygenase-1 (HO-1).
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and oxidative stress in the kidney. This compound has also been shown to reduce fibrosis and proteinuria in animal models of CKD. These effects are likely due to the inhibition of 12/15-LOX and aldose reductase, as well as the induction of HO-1.

実験室実験の利点と制限

One advantage of N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is that it has shown promising results in preclinical studies for the treatment of CKD. However, one limitation is that the mechanism of action of this compound is not fully understood. Additionally, more studies are needed to determine the optimal dosing and duration of treatment for this compound.

将来の方向性

There are several future directions for the research on N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide. First, more studies are needed to determine the optimal dosing and duration of treatment for this compound. Second, clinical trials are needed to determine the safety and efficacy of this compound in humans. Third, the mechanism of action of this compound needs to be further elucidated. Fourth, the potential use of this compound in combination with other therapies for CKD should be explored. Finally, the potential use of this compound in other disease states should be investigated.

合成法

The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves the reaction of 4-chlorophenyl isothiocyanate with 2-aminothiazole in the presence of a base followed by the reaction of the resulting thioamide with 4-fluorobenzene sulfonyl chloride. The final product is obtained by purification using column chromatography.

科学的研究の応用

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has been extensively studied in preclinical models of CKD. In animal models of CKD, this compound has been shown to improve kidney function, reduce proteinuria, and reduce inflammation. This compound has also been shown to reduce fibrosis and oxidative stress in the kidney. These results suggest that this compound has the potential to be an effective treatment for CKD in humans.

特性

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3S2/c19-13-3-1-12(2-4-13)16-11-26-18(21-16)22-17(23)9-10-27(24,25)15-7-5-14(20)6-8-15/h1-8,11H,9-10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDDIBAYFKCUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。